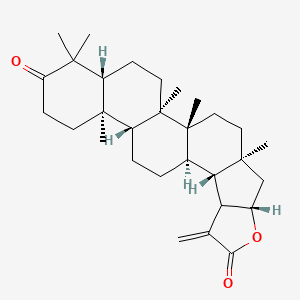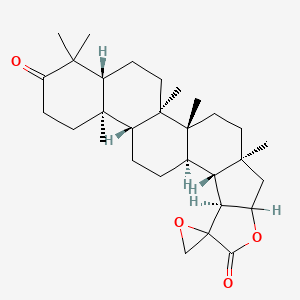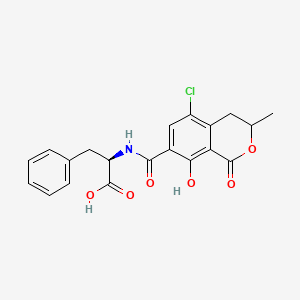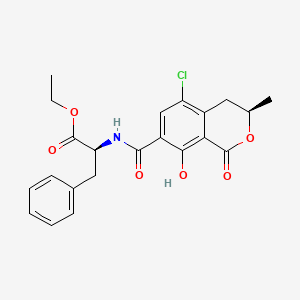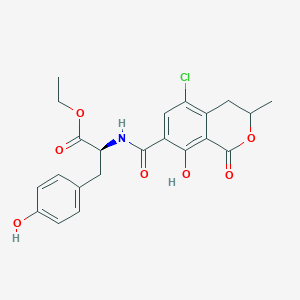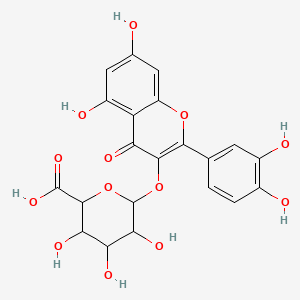
quercetin 3-O-glucuronide
Overview
Description
Quercetin 3-O-glucuronide (also known as Miquelianin) is a flavonol glucuronide, a type of phenolic compound present in wine, species of St John’s wort, Nelumbo nucifera (Indian lotus), or in green beans . It is also a rat plasma quercetin metabolite and shows an antioxidant effect in human plasma .
Synthesis Analysis
Quercetin 3-O-glucuronide is a metabolic product of dietary quercetin, which occurs in intestinal mucosa and liver . For the synthesis of quercetin 3-O-galactoside, UGE (encoding UDP-glucose epimerase from Oryza sativa) was overexpressed along with a glycosyltransferase specific for quercetin and UDP-galactose .Molecular Structure Analysis
Quercetin is composed of two benzene rings (A ring and B ring) and a closed pyran ring (C-ring) . Molecular docking analysis demonstrated that quercetin 3-O-glucuronide entered the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues .Chemical Reactions Analysis
Quercetin 3-O-glucuronide showed reversible and mixed-mode inhibition of α-glucosidase activity, with an IC50 value of 108.11 ± 4.61 μM . This was mainly due to the spontaneous formation of quercetin 3-O-glucuronide–α-glucosidase driven by hydrogen bonding and van der Waals forces .Physical And Chemical Properties Analysis
Quercetin 3-O-glucuronide has a molecular weight of 478.36 and a molecular formula of C21H18O13 . It is a crystalline solid .Scientific Research Applications
Biosynthesis in Escherichia coli
Miquelianin has been synthesized in Escherichia coli using a synthetic approach . The research employed Vitis vinifera glucuronosyltransferase (VvGT5) which catalyzes the 3-O-specific glucuronic acid conjugation, and flavonoid 7-O-specific glucuronosyltransferase, UGT88D8 from the blue flowers of Veronica persica . The E. coli strain produced 30 mg/L (62 µmol/L) of miquelianin, representing a 31% conversion of quercetin .
Anti-Allergic Properties
Miquelianin has been found to have anti-allergic properties . It is an active compound in Rosae multiflorae fructus extract . The anti-allergic effects of Miquelianin were investigated in an ovalbumin (OVA)-induced Th2-dominant mouse model .
Mechanism of Action
Target of Action
Miquelianin, also known as Quercituron, Mikwelianin, or quercetin 3-O-glucuronide, is a flavonol glucuronide, a type of phenolic compound . It primarily targets the central nervous system and has been shown to suppress cytokine production and IL-2 by Th2 cells .
Mode of Action
Miquelianin interacts with its targets by showing an antioxidant effect in human plasma . It suppresses the excessive production of inflammatory factors, including TNF-α, IL-1β, and COX-2 . Furthermore, it inhibits ROS generation, cAMP and RAS activation, phosphorylation of ERK1/2 and the expression of HMOX1, MMP2, and MMP9 genes .
Biochemical Pathways
Miquelianin affects various biochemical pathways. It primarily exerts its antioxidation and anti-inflammation effects through the PI3K/AKT/NF-κB, Nrf2/ARE, and MAPK pathways . It also suppresses the Th2 immune response, displaying antiallergic properties .
Pharmacokinetics
The pharmacokinetics of Miquelianin involve its ability to reach the central nervous system from the small intestine . The bioavailability of quercetin, a related compound, in humans after oral intake is very low .
Result of Action
The molecular and cellular effects of Miquelianin’s action include its antioxidant effect in human plasma . It suppresses cytokine production and IL-2 by Th2 cells while upregulating the expression of HO-1 in splenocytes . It also suppresses ROS generation, cAMP and RAS activation, phosphorylation of ERK1/2 and the expression of HMOX1, MMP2, and MMP9 genes .
Action Environment
The action of Miquelianin can be influenced by environmental factors. For instance, the presence of other compounds in the environment, such as those found in wine, species of St John’s wort, Nelumbo nucifera (Indian lotus), or green beans, where Miquelianin is naturally present, could potentially influence its action, efficacy, and stability .
Safety and Hazards
Future Directions
Quercetin 3-O-glucuronide has potential utilization value in cardiovascular diseases . It might reduce the risk of developing Alzheimer’s disease dementia . These findings indicate that quercetin 3-O-glucuronide is an excellent inhibitor of α-glucosidase and glycation, and promote its development as a drug or dietary supplement for type 2 diabetes mellitus (DM) .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31)/t14-,15-,16+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBCCGAQYVUYEU-ZUGPOPFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945358 | |
| Record name | Quercetin 3-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Querciturone | |
CAS RN |
22688-79-5 | |
| Record name | Quercetin 3-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22688-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miquelianin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022688795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin 3-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUERCITURONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY36PD0CQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




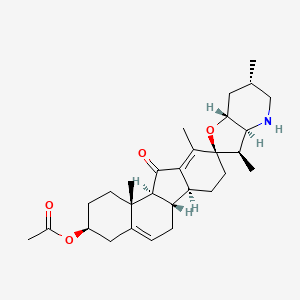

![2-[(2-Methoxyphenyl)formamido]acetamide](/img/structure/B1677073.png)
![ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B1677076.png)
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)


